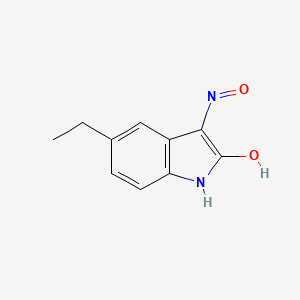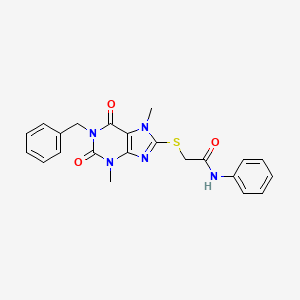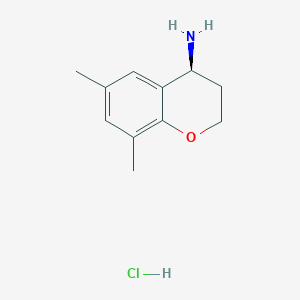![molecular formula C17H24N2O3 B2889289 tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate CAS No. 1390338-31-4](/img/structure/B2889289.png)
tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of carbamic acid, specifically a tert-butyl carbamate . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of this compound involves the reaction of Carbamic acid, N-(5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester . Further details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 275.35 . It contains a carbamate group attached to a tert-butyl group and a tetrahydronaphthalen-2-yl group .Physical And Chemical Properties Analysis
This compound is a white to slightly yellow needle-like substance . It has a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Ceftolozane
Ceftolozane is a novel fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum and potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The subject compound serves as a crucial intermediate in the synthesis of ceftolozane . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine, with an overall yield of 59.5% .
Living Radical Polymerization
The tert-butyl group of the compound can be utilized in living radical polymerization (LRP) processes. For instance, tert-butyl acrylate has been polymerized via dispersion and soap-free emulsion polymerization mediated by cobalt porphyrin, demonstrating the living character of the polymerization with controlled particle size . This application is significant for creating polymers with precise molecular weights and narrow polydispersity.
Synthesis of N-Boc-Protected Anilines
In organic synthesis, the tert-butyl carbamate moiety is frequently used for the protection of amine groups. The compound can be employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is particularly useful in multi-step synthetic routes where selective deprotection is required.
Synthesis of Tetrasubstituted Pyrroles
The tert-butyl carbamate group is also instrumental in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocycles in medicinal chemistry, serving as core structures for various pharmacologically active compounds.
Hydrogen Bonding Studies
The compound’s structure allows for the formation of interesting hydrogen bonding patterns. Studies have shown that similar compounds form ribbons joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds . Understanding these patterns is crucial for the design of new materials and drugs.
Chemical Transformations and Biological Relevance
The tert-butyl group’s unique reactivity pattern is highlighted by its use in various chemical transformations. Its role in nature, biosynthetic pathways, and biodegradation processes is also of significant interest . The compound’s tert-butyl group can elicit specific reactivity that is valuable in both synthetic chemistry and biological studies.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-11-15(20)19-14-10-6-8-12-7-4-5-9-13(12)14/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJMIZYXVELIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)
![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)


![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)


![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)